molecular formula C10H10F2O2 B1316268 4-(3,4-Difluorophenyl)butanoic acid CAS No. 136295-00-6

4-(3,4-Difluorophenyl)butanoic acid

Cat. No. B1316268
M. Wt: 200.18 g/mol
InChI Key: WJFMKSWYCLPPFV-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)butanoic acid is a chemical compound with the molecular weight of 200.18 . It is used as a building block in the synthesis of several organic compounds .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Difluorophenyl)butanoic acid is represented by the InChI code 1S/C10H10F2O2/c11-8-5-4-7 (6-9 (8)12)2-1-3-10 (13)14/h4-6H,1-3H2, (H,13,14) . This indicates the presence of carbon, hydrogen, fluorine, and oxygen atoms in the molecule.


Chemical Reactions Analysis

4-(3,4-Difluorophenyl)butanoic acid can participate in various chemical reactions. For example, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

4-(3,4-Difluorophenyl)butanoic acid is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Application in Neurodegenerative Diseases Research

  • Summary of Application: 4-(3,4-Difluorophenyl)butanoic acid, also known as 4-Phenylbutyric acid (4-PBA), is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it is generally used in in vitro studies involving neuronal cells .
  • Results or Outcomes: 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs). However, owing to the problematically high doses of 4-PBA currently required for therapeutic efficacy, the optimization of 4-PBA is crucial for its effective medicinal application .

Application in Organic Synthesis

  • Summary of Application: 3,4-Difluorophenylboronic acid, a derivative of 4-(3,4-Difluorophenyl)butanoic acid, can be used as a reactant to prepare fluorinated biaryl derivatives .
  • Methods of Application: This compound is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source. However, these reactions typically result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .

Application in Drug Development

  • Summary of Application: 4-(3,4-Difluorophenyl)butanoic acid is used in the development of drugs . It is often used as a building block in the synthesis of more complex molecules .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally used in various organic synthesis reactions .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source . However, the use of this compound can lead to the development of new drugs .

Application in Amino Acid Derivative Synthesis

  • Summary of Application: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, a derivative of 4-(3,4-Difluorophenyl)butanoic acid, is used in the synthesis of amino acid derivatives .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally used in various organic synthesis reactions .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source . However, the use of this compound can lead to the synthesis of new amino acid derivatives .

Application in Chemical Storage

  • Summary of Application: 4-(3,4-Difluorophenyl)butanoic acid is used in chemical storage . It is often stored in sealed, dry conditions at a temperature of 2-8°C .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally stored in sealed, dry conditions .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source . However, proper storage of this compound can ensure its stability and usability for future applications .

Application in Amino Acid Derivative Synthesis

  • Summary of Application: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, a derivative of 4-(3,4-Difluorophenyl)butanoic acid, is used in the synthesis of amino acid derivatives .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally used in various organic synthesis reactions .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source . However, the use of this compound can lead to the synthesis of new amino acid derivatives .

Safety And Hazards

The safety information for 4-(3,4-Difluorophenyl)butanoic acid indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Proper handling and storage are necessary to ensure safety.

properties

IUPAC Name

4-(3,4-difluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFMKSWYCLPPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565334
Record name 4-(3,4-Difluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)butanoic acid

CAS RN

136295-00-6
Record name 4-(3,4-Difluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Raja - 2017 - search.proquest.com
Nicotinic acetylcholine receptors (nAChRs) are one of the most widely studied membrane proteins in the human body 7 and are localized both in peripheral nervous system (PNS) and …
Number of citations: 3 search.proquest.com

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